molecular formula C11H9ClN2S B6588159 4-(benzylsulfanyl)-6-chloropyrimidine CAS No. 263276-30-8

4-(benzylsulfanyl)-6-chloropyrimidine

Cat. No.: B6588159
CAS No.: 263276-30-8
M. Wt: 236.72 g/mol
InChI Key: RTJMTMHZRUDVBK-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-6-chloropyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a benzylsulfanyl group and a chlorine atom on the pyrimidine ring makes this compound particularly interesting for various chemical and biological studies.

Mechanism of Action

Target of Action

Similar compounds such as chalcones have been reported to exhibit antimalarial activity . They may act on Plasmodium species, the parasites responsible for malaria, by inhibiting the formation of β-hematin .

Mode of Action

It is suggested that related compounds may exert their antimalarial effects by inhibiting the formation of β-hematin . β-hematin is a crucial component in the lifecycle of the malaria parasite, and its inhibition can disrupt the parasite’s development and survival.

Biochemical Pathways

The inhibition of β-hematin formation suggests that the compound may interfere with heme detoxification in plasmodium species . This process is vital for the parasite’s survival as it allows the parasite to neutralize the toxic heme released during the digestion of host hemoglobin.

Result of Action

Based on the proposed mode of action, the compound could potentially lead to the death of plasmodium parasites by disrupting their heme detoxification process . This could result in the accumulation of toxic heme within the parasite, leading to its death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-6-chloropyrimidine typically involves the reaction of 4,6-dichloropyrimidine with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete substitution of the chlorine atom at the 4-position with the benzylsulfanyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-6-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or modified benzylsulfanyl derivatives.

Scientific Research Applications

4-(Benzylsulfanyl)-6-chloropyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylsulfanyl)-2-chloropyrimidine
  • 4-(Benzylsulfanyl)-5-chloropyrimidine
  • 4-(Benzylsulfanyl)-6-fluoropyrimidine

Uniqueness

4-(Benzylsulfanyl)-6-chloropyrimidine is unique due to the specific positioning of the benzylsulfanyl group and the chlorine atom on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-benzylsulfanyl-6-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJMTMHZRUDVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263276-30-8
Record name 4-(benzylsulfanyl)-6-chloropyrimidine
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